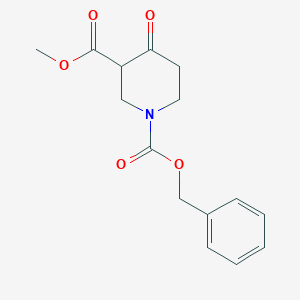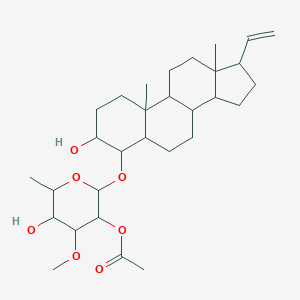
alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-Galactopyranoside, (3beta,4beta,5beta)-3-hydroxypregn-20-en-4-yl 6-deoxy-3-O-methyl-, 2-acetate, commonly known as 6-O-Methyl-α-galactopyranoside, is a carbohydrate molecule that has gained significant attention in the field of biochemistry and biotechnology. This molecule has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-O-Methyl-α-galactopyranoside is not fully understood. However, it is believed to bind to the carbohydrate recognition domain of lectins, thereby inhibiting their binding to carbohydrates. This molecule has also been found to inhibit the binding of certain viruses to host cells, which suggests that it may have antiviral properties.
Biochemical and Physiological Effects:
6-O-Methyl-α-galactopyranoside has several biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Streptococcus mutans, which is a major cause of dental caries. This molecule has also been found to inhibit the growth of certain cancer cells, including breast cancer cells. Additionally, it has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-O-Methyl-α-galactopyranoside in laboratory experiments is its ability to selectively bind to lectins. This molecule can be used to study the binding of lectins to carbohydrates, which is important in understanding the role of carbohydrates in biological processes. However, one of the limitations of using this molecule is that it may not be effective in inhibiting the binding of all lectins to carbohydrates. Additionally, the synthesis of this molecule can be challenging, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-O-Methyl-α-galactopyranoside. One direction is the development of more efficient synthesis methods for this molecule. Another direction is the study of its potential as an antiviral agent. Additionally, this molecule may have potential as a therapeutic agent for the treatment of certain diseases, such as cancer and inflammation.
Conclusion:
In conclusion, 6-O-Methyl-α-galactopyranoside is a carbohydrate molecule that has several biochemical and physiological effects. It has been synthesized using various methods and has been found to be a useful tool in the study of carbohydrate-protein interactions. This molecule has several potential applications in the fields of biotechnology and medicine, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
6-O-Methyl-α-galactopyranoside has been used in several scientific research applications. It has been found to be a useful tool in the study of carbohydrate-protein interactions. This molecule has been used to study the binding of carbohydrates to lectins, which are proteins that bind specifically to carbohydrates. It has also been used to study the role of carbohydrates in cell adhesion and signaling.
Eigenschaften
CAS-Nummer |
141544-59-4 |
|---|---|
Molekularformel |
C30H48O7 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
[2-[(17-ethenyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl)oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C30H48O7/c1-7-18-8-10-20-19-9-11-22-25(23(32)13-15-30(22,5)21(19)12-14-29(18,20)4)37-28-27(36-17(3)31)26(34-6)24(33)16(2)35-28/h7,16,18-28,32-33H,1,8-15H2,2-6H3 |
InChI-Schlüssel |
GKECJXKITDFENW-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O |
Synonyme |
4-O-(2-O-acetyldigitalopyranosyl)-5-pregn-20-en-3-ol verrucoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



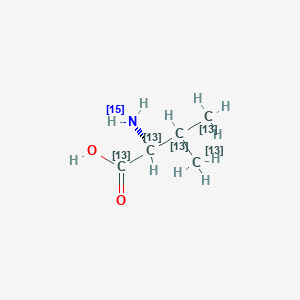
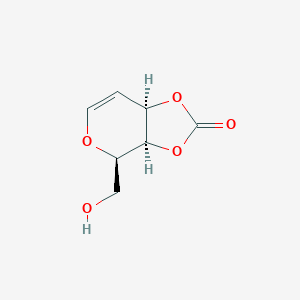
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)


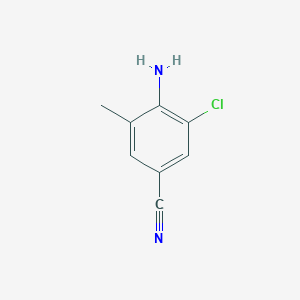
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
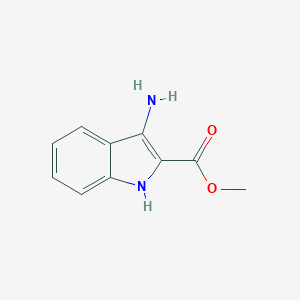
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)

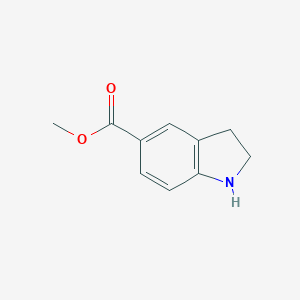

![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
